molecular formula C8H7Cl2F3N2O2 B2696530 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate CAS No. 303148-55-2

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate

Cat. No.: B2696530
CAS No.: 303148-55-2
M. Wt: 291.05
InChI Key: RXHSJVVKVFFSIN-UHFFFAOYSA-N
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Description

“[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate” is a chemical compound with the CAS Number: 128455-63-0 . It has a molecular weight of 228.56 and a linear formula of C6H4ClF3N2O2 .


Molecular Structure Analysis

The linear formula of this compound is C6H4ClF3N2O2 . Unfortunately, the specific 3D structure or InChI code is not available in the retrieved resources.


Physical and Chemical Properties Analysis

This compound has a melting point of 200-202 degrees Celsius . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole Derivatives Synthesis : The compound has been involved in reactions leading to pyrazole derivatives, showcasing its utility in generating novel chemical entities. For example, the base-promoted reaction of a hydrazonyl chloride with 1-phenylsulphonylpropyne resulted in pyrazole derivatives, demonstrating the compound's role in cycloaddition reactions and nitrile imine intermediate formations (Bruché & Zecchi, 1983).

  • Antimicrobial Azetidinone Derivatives : The compound has been utilized in the synthesis of azetidinone derivatives with promising antibacterial activities. This illustrates its potential in contributing to the development of new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

  • Antimicrobial and Antioxidant Pyrazole Derivatives : New series of pyrazole derivatives synthesized from the compound have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This underscores its versatility in synthesizing compounds with varied biological activities (Bhat et al., 2016).

Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Activities : Pyrazolopyrimidines derivatives, synthesized using the compound, have been evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the compound's contribution to developing new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

  • Antimycobacterial Activity : Derivatives synthesized from the compound have shown promising activity against Mycobacterium tuberculosis, including INH-resistant strains. This indicates its potential in addressing challenges related to tuberculosis treatment, especially drug resistance (da Silva et al., 2008).

Safety and Hazards

This compound is identified as an irritant . Detailed safety information and hazard statements are not available in the retrieved resources.

Properties

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F3N2O2/c1-15-7(10)4(3-17-5(16)2-9)6(14-15)8(11,12)13/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHSJVVKVFFSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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